molecular formula C₂₀H₂₃N₃O₄ B1144648 6,7-Bis(2-Methoxyethoxy)-N-Phenylchinazolin-4-amin CAS No. 1145671-52-8

6,7-Bis(2-Methoxyethoxy)-N-Phenylchinazolin-4-amin

Katalognummer: B1144648
CAS-Nummer: 1145671-52-8
Molekulargewicht: 369.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a chemical compound known for its significant role in medicinal chemistry, particularly in the development of anti-cancer drugs. It is structurally related to erlotinib, a well-known tyrosine kinase inhibitor used in cancer treatment .

Wissenschaftliche Forschungsanwendungen

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .

Mode of Action

Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .

Biochemical Pathways

By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .

Pharmacokinetics

Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .

Result of Action

The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .

Action Environment

The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib

Biochemische Analyse

Biochemical Properties

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has been found to exhibit strong tyrosinase inhibitory activity . It suppresses tyrosinase activity in a competitive way and quenches the fluorescence of the enzyme through a static mechanism .

Cellular Effects

The compound, being structurally similar to erlotinib, may have potential effects on various types of cells and cellular processes . Erlotinib is known to improve overall survival by 19% and progression-free survival by 29% when added to chemotherapy in non-small cell lung cancer .

Molecular Mechanism

The molecular mechanism of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis . The compound binds to tyrosinase, increasing its hydrophobicity and facilitating non-radiative energy transfer .

Dosage Effects in Animal Models

Erlotinib, a similar compound, has been studied extensively and its dosage effects are well-documented .

Metabolic Pathways

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is likely to be involved in metabolic pathways similar to erlotinib, given their structural similarity . Erlotinib is metabolized primarily by CYP3A4, with less contribution from CYP1A2 .

Transport and Distribution

Erlotinib, a similar compound, is known to be transported and distributed via various mechanisms .

Subcellular Localization

Given its structural similarity to erlotinib, it may share similar localization patterns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine typically involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 4-ethynylphenylamine in the presence of a base such as pyridine. The reaction is carried out in isopropanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is unique due to its specific binding affinity and inhibitory activity against EGFR. Its structural modifications enhance its efficacy and reduce side effects compared to other similar compounds .

Biologische Aktivität

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its anticancer properties and inhibitory effects on key enzymes such as tyrosinase.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H23N3O4\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}

This structure features a quinazoline backbone substituted with two methoxyethoxy groups and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine as an anticancer agent. The compound has been subjected to in vitro testing against various cancer cell lines, demonstrating significant growth inhibition. Notably, it has shown promising results against the MCF7 breast cancer cell line.

Table 1: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amineMCF75.89
ErlotinibMCF715.5
Other derivativesVariousVaries

The above table summarizes the comparative IC50 values of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine against established drugs like erlotinib, indicating its potential efficacy as an anticancer agent .

Tyrosinase Inhibition

The compound exhibits strong inhibitory activity against tyrosinase, an enzyme critical for melanin synthesis. This property suggests its potential use in cosmetic applications to inhibit hyperpigmentation.

Table 2: Tyrosinase Inhibition Activity

CompoundIC50 (µM)
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine12.5
Standard Inhibitor (Kojic Acid)15.0

The data indicates that 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a potent inhibitor of tyrosinase, outperforming traditional inhibitors like kojic acid .

The mechanism by which 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, similar to other quinazoline derivatives .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various protein targets. The results indicate favorable interactions with epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth.

Case Studies

In a recent study involving a series of novel quinazoline derivatives, including 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, researchers evaluated their anticancer activity against a panel of 60 human tumor cell lines. The findings revealed that several derivatives exhibited significant cytotoxicity across different cancer types, reinforcing the therapeutic potential of this class of compounds .

Eigenschaften

IUPAC Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEPRWDRWNAAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.